

# "literature review on 4-hydroxyquinoline-3-carboxylate derivatives"

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## Compound of Interest

**Compound Name:** Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

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An In-depth Technical Guide on 4-Hydroxyquinoline-3-carboxylate Derivatives

## Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3] Among its many variations, the 4-hydroxyquinoline-3-carboxylate framework has emerged as a particularly fruitful template for the development of novel therapeutic agents. This structural class, which includes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, is renowned for its role in the development of fluoroquinolone antibiotics.[4][5] However, its biological potential extends far beyond antibacterial activity.

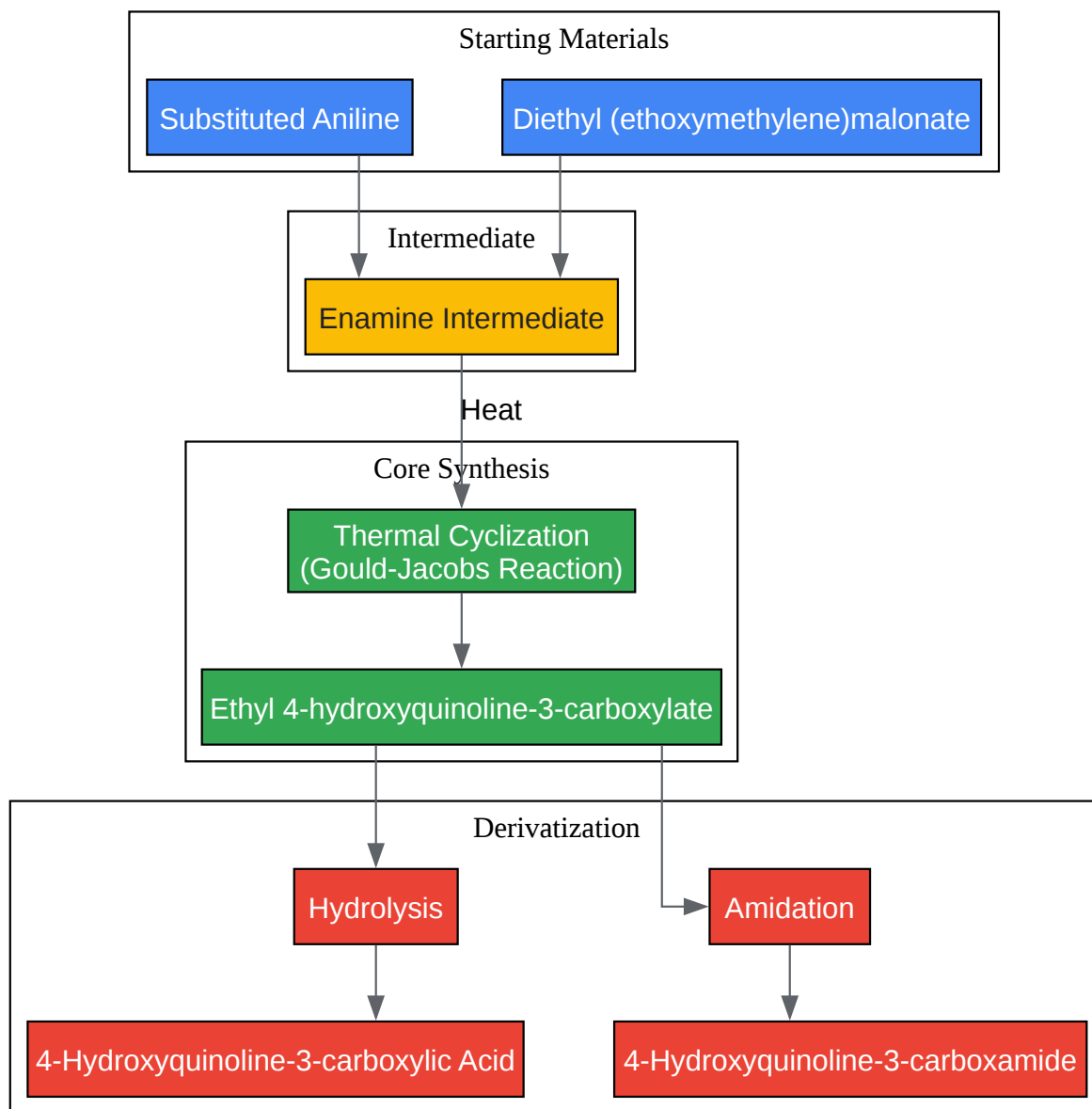
Researchers have successfully modified this core to create potent inhibitors of various enzymes, such as kinases and topoisomerases, and to develop agents with significant anticancer, antimalarial, anti-inflammatory, and antioxidant activities.[1][6][7][8] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-hydroxyquinoline-3-carboxylate derivatives, intended for researchers, scientists, and professionals in drug development.

## Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivatives

The synthesis of the 4-hydroxyquinoline-3-carboxylate core and its derivatives primarily relies on cyclization reactions. The most common methods are the Gould-Jacobs reaction and the Conrad-Limpach reaction, which involve the condensation of an aniline with a substituted malonic ester derivative, followed by thermal cyclization.<sup>[7][9]</sup> Subsequent modifications, such as hydrolysis, amidation, and substitution on the quinoline ring, allow for the creation of diverse chemical libraries.

## General Synthesis Workflow

The general synthetic pathway begins with appropriately substituted anilines and diethyl malonate derivatives, leading to the core scaffold which can be further functionalized.



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Caption: General workflow for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives.

## Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)[\[7\]](#)

- A mixture of a substituted aniline and diethyl (ethoxymethylene)malonate is heated, typically at 100-140°C, for a period of 1-3 hours to form the enamine intermediate, often with the removal of ethanol.
- The resulting enamine is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C.
- The thermal cyclization is monitored until completion (typically 15-30 minutes).
- Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic Acid[\[7\]](#)[\[10\]](#)

- Ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide or 1N potassium hydroxide.[\[7\]](#)[\[10\]](#)
- The reaction mixture is heated to reflux for 2-4 hours, during which the ester is saponified.
- After cooling the mixture to room temperature, it is filtered to remove any insoluble materials.
- The filtrate is then carefully acidified with an acid like 2N hydrochloric acid to a pH of approximately 4.
- The resulting white precipitate, the desired carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Protocol 3: Synthesis of 4-Hydroxyquinoline-3-carboxamide Derivatives[\[1\]](#)[\[11\]](#)

- The corresponding ethyl 4-hydroxyquinoline-3-carboxylate is heated with an equimolar amount of the desired primary or secondary amine.
- A high-boiling point solvent such as toluene or xylene is used.[\[1\]](#)[\[11\]](#)
- The reaction is refluxed for several hours (3-36 hours), often with a mechanism to remove the ethanol byproduct.[\[11\]](#)

- Alternatively, the corresponding 3-carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or via conversion to an acid chloride, followed by reaction with the amine.[1][12]
- The product is isolated upon cooling and purified by recrystallization or column chromatography.

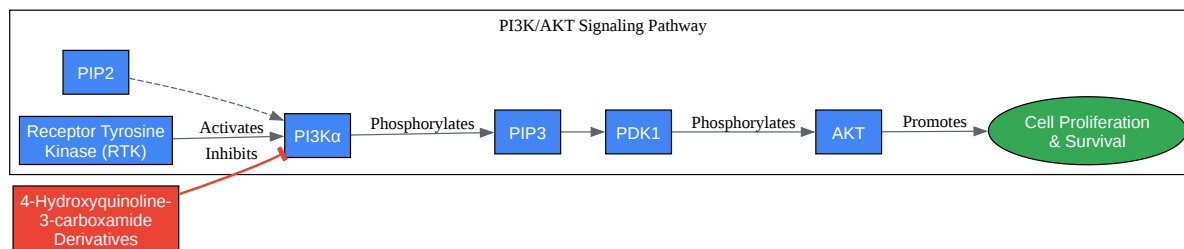
## Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 4-hydroxyquinoline-3-carboxylate have demonstrated a remarkable diversity of biological activities. The substitutions at various positions on the quinoline ring and on the carboxylate group are critical for determining the specific pharmacological profile.

### Anticancer Activity

The 4-oxoquinoline core is a known pharmacophore for anticancer agents, with some derivatives acting as topoisomerase II inhibitors.[6]

- **PI3K $\alpha$  Inhibition:** A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the H1047R mutant of phosphoinositide-3-kinase (PI3K $\alpha$ ), a key enzyme in cancer cell signaling.[1][13] The inhibition of PI3K $\alpha$  leads to reduced phosphorylation of AKT and can induce apoptosis in cancer cells.[13]
- **Cytotoxicity:** N-phenyl-6-chloro carboxamide analogues have shown significant toxicity against colorectal (Caco-2, HCT-116) and breast (MCF-7) cancer cell lines.[1] Other 4-oxoquinoline-3-carboxamide derivatives also exhibited significant cytotoxic activity against gastric cancer cell lines while showing selectivity over normal cells.[6]



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Caption: Inhibition of the PI3K/AKT signaling pathway by 4-hydroxyquinoline-3-carboxamide derivatives.

## Antimicrobial and Antimalarial Activity

This class of compounds is historically significant for its antimicrobial properties.

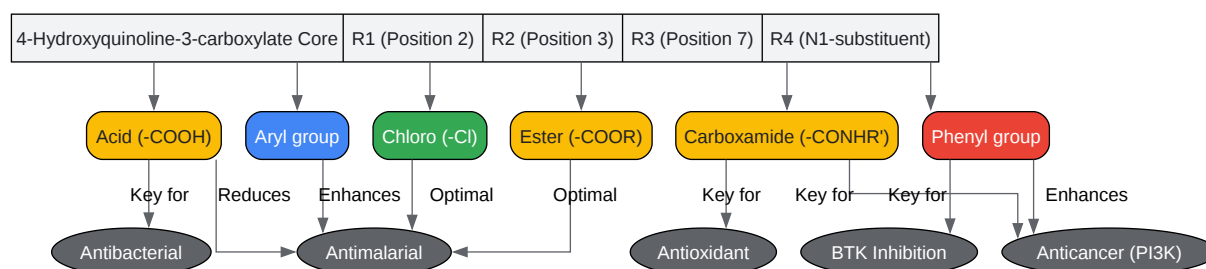
- Antibacterial: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the foundational structure for quinolone antibiotics, which target bacterial DNA gyrase.[14] Novel derivatives continue to be explored for activity against resistant bacterial strains.[15][16]
- Antimalarial: 4-oxo-3-carboxyl quinolones have shown potent activity against Plasmodium falciparum. The structure-activity relationship is well-defined:
  - The 3-carboxyl ester group is often optimal for activity. Replacing it with a 3-carboxylic acid or amide can abolish activity.[7]
  - A 7-chloro substituent on the quinoline ring is highly favorable for antimalarial potency.[17]
  - A substituent at the 2-position, such as an m,p-methylenedioxyphenyl group, can enhance activity.[7]

## Other Activities

- Kinase Inhibition: Beyond PI3K, these scaffolds have been developed as potent reversible inhibitors of Bruton's tyrosine kinase (BTK) for treating autoimmune diseases like rheumatoid arthritis.[18] Derivatives of 2-aminoquinoline-3-carboxylic acid have also been identified as inhibitors of protein kinase CK2.[19]
- Antioxidant and Anti-inflammatory: Certain quinolinone carboxamides exhibit dual antioxidant and lipoxygenase (LOX) inhibitory activity.[1] For antioxidant effects, the presence and position of a hydroxyl group on an N-phenyl ring at the 3-carboxamide position were found to be crucial.[1]

## General Structure-Activity Relationships (SAR)

A logical diagram can summarize the key SAR findings for this scaffold.



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Caption: Structure-Activity Relationship (SAR) map for 4-hydroxyquinoline-3-carboxylate derivatives.

## Quantitative Data Summary

The biological evaluation of these derivatives has generated significant quantitative data, which is summarized below for comparative analysis.

**Table 1: Anticancer and Enzyme Inhibitory Activity**

Compound Class	Target/Cell Line	Activity	IC <sub>50</sub> Value	Reference
Quinolinone-carboxamides (3h, 3s)	Soybean Lipoxygenase (LOX)	Inhibition	10 $\mu$ M	[1]
Quinolinone-carboxamide (3g)	Soybean Lipoxygenase (LOX)	Inhibition	27.5 $\mu$ M	[1]
4-Aminoquinoline-3-carboxamide (25)	Bruton's Tyrosine Kinase (BTKWT)	Inhibition	5.3 nM	[18]
4-Aminoquinoline-3-carboxamide (25)	Bruton's Tyrosine Kinase (BTKC481S)	Inhibition	39 nM	[18]
Tetrazolo-quinoline-4-carboxylic acids	Protein Kinase CK2	Inhibition	0.65 - 18.2 $\mu$ M	[19]
2-Aminoquinoline-3-carboxylic acids	Protein Kinase CK2	Inhibition	0.65 - 18.2 $\mu$ M	[19]

**Table 2: Antimalarial Activity**



Compound Series	Strain	Activity	EC <sub>50</sub> Value	Reference
7-Methoxy-3-carboxyl ester (7)	P. falciparum (K1, 3D7)	Inhibition	~0.25 $\mu$ M	[7]
2-Aryl derivative (57a)	P. falciparum (FcB1, CQS)	Inhibition	<0.1 $\mu$ M	[20]
Polyisoprenyl derivative (S12)	P. falciparum (FcB1, CQS)	Inhibition	<0.1 $\mu$ M	[20]
Quinoline-4-carboxamide (25)	P. berghei (in vivo)	Parasitemia Reduction (93%)	ED <sub>90</sub> < 1 mg/kg (oral)	[21]

**Table 3: Antimicrobial Activity**

Compound Class	Bacterial/Fungal Strain	Activity	MIC Value	Reference
Quinoline derivatives (General)	B. cereus, Staphylococcus, Pseudomonas, E. coli	Inhibition	3.12 - 50 $\mu$ g/mL	[15]
2-Sulfoether-4-quinolone (15)	S. aureus	Inhibition	0.8 $\mu$ M	[16]
2-Sulfoether-4-quinolone (15)	B. cereus	Inhibition	1.61 $\mu$ M	[16]
Triazole-tethered quinolines (32, 33)	F. oxysporum, A. niger, C. neoformans	Inhibition	25 $\mu$ g/mL	[16]
Triazole-tethered quinolines (32, 33)	A. flavus	Inhibition	12.5 $\mu$ g/mL	[16]

## Conclusion

The 4-hydroxyquinoline-3-carboxylate scaffold is a versatile and enduringly important structure in medicinal chemistry. Its synthetic tractability allows for the generation of large libraries of compounds with diverse functionalities. Research has clearly demonstrated that subtle structural modifications to this core can profoundly influence its biological activity, leading to the development of potent and selective agents for a range of therapeutic targets. The derivatives have shown significant promise as anticancer agents by targeting key signaling pathways like PI3K/AKT, as next-generation antimicrobials, and as highly potent antimalarials. The continued exploration of the chemical space around this privileged scaffold, guided by the structure-activity relationships outlined herein, holds great promise for the discovery of new and effective drugs to address pressing global health challenges.

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